molecular formula C4H5N B099909 Pyrrole-d5 CAS No. 18430-85-8

Pyrrole-d5

Cat. No.: B099909
CAS No.: 18430-85-8
M. Wt: 72.12 g/mol
InChI Key: KAESVJOAVNADME-HXRFYODMSA-N
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Description

Pyrrole-d5 is a useful research compound. Its molecular formula is C4H5N and its molecular weight is 72.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectra Analysis

Pyrrole-d5 has been extensively studied in vibrational spectra analysis. Research by Lord and Miller (1942) explored the Raman spectra of this compound, providing insights into its structure and fundamental frequencies. This study indicates a C2v structure for pyrrole, a key aspect in understanding its chemical properties.

Role in Synthesis and Medicinal Chemistry

Pyrrole, including its derivatives like this compound, is critical in medicinal chemistry. Bhardwaj et al. (2015) highlighted the role of pyrrole in synthesizing biologically active compounds. Pyrrole-containing analogs are found in many natural products and have diverse biological properties, including anticancer and antibacterial activities.

Multicomponent Reaction Synthesis

The synthesis of pyrrole through multicomponent reactions is a significant area of study. Estévez, Villacampa, and Menéndez (2014) reviewed the advances in this field, emphasizing the efficiency and environmental benefits of such synthetic routes. This method is crucial for producing substituted and functionalized pyrrole derivatives.

Phase Transition Studies

This compound has been used in studying crystal phase transitions. Lautié and Romain (1990) conducted infrared and Raman spectra analyses of this compound, observing phase transitions and discussing their mechanisms. This research contributes to understanding the physical properties of pyrrole at different temperatures.

Optoelectronic Materials Development

Pyrrole and its derivatives are vital in developing optoelectronic materials. Khajuria, Dham, and Kapoor (2016) reviewed the importance of pyrrole in pharmaceuticals and optoelectronic materials, highlighting efficient synthetic methods for pyrrole compounds.

Catalysis and Chemical Synthesis

In chemical synthesis, this compound plays a role as a ligand in catalytic reactions. Altman, Anderson, and Buchwald (2008) found pyrrole-2-carboxylic acid to be an effective ligand for Cu-catalyzed monoarylation of anilines, a process relevant to pharmaceutical synthesis.

Antioxidant Properties

Pyrrole derivatives, including this compound, have been studied for their antioxidant properties. Reddy, Camilo, and Garcia (2020) synthesized pyrrole analogs and evaluated their antioxidant activities, contributing to the understanding of pyrrole in biological systems.

Structural and Biochemical Research

Pyrrole-containing compounds are significant in nature and biochemical research. Schmuck and Rupprecht (2007) provided an overview of synthetic pyrrole-containing biomacromolecules, essential for developing new materials and understanding biological systems.

Mechanism of Action

Target of Action

Pyrrole-d5, like other pyrrole derivatives, is known to interact with a variety of biological targets. Pyrrole compounds are often used as building blocks in the synthesis of more complex molecules, many of which have significant biological activity .

Mode of Action

Pyrrole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of non-covalent interactions . The exact nature of these interactions would depend on the specific target and the surrounding biochemical environment.

Biochemical Pathways

Pyrrole derivatives are involved in a wide range of biochemical pathways. For instance, they are key components in the synthesis of many natural products and pharmaceuticals . They also play a role in the de novo synthesis of purines and pyrimidines, which are essential components of nucleic acids . .

Pharmacokinetics

The pharmacokinetics of pyrrole derivatives can be influenced by a variety of factors, including their chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

Pyrrole derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The exact effects would depend on the specific targets of this compound and the nature of its interactions with these targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These may include the pH and temperature of the surrounding environment, the presence of other molecules, and the specific characteristics of the biological system in which it is present .

Safety and Hazards

Pyrrole-d5 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Dam. 1, and Flam. Liq. 3 .

Future Directions

Polypyrrole-based hybrid nanocomposites have drawn much attention due to their superior and much improved physical, chemical, and biomedical properties . They have potential applications in energy storage devices, electronic devices, sensors, electromagnetic interference shielding and microwave absorption, actuators, protective or anti-corrosion coatings, catalyzed photo-degradation of dyes, removal of other environmental pollutants, and the biomedical field .

Properties

IUPAC Name

1,2,3,4,5-pentadeuteriopyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESVJOAVNADME-HXRFYODMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=C1[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583602
Record name (~2~H_5_)-1H-Pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18430-85-8
Record name (~2~H_5_)-1H-Pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-1,2,3,4,5-d5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does deuteration with pyrrole-d5 help elucidate the mechanism of polypyrrole formation?

A: this compound plays a crucial role in understanding the mechanism of polypyrrole formation through kinetic isotope effect studies. [, ] Researchers used this compound to investigate whether the breaking of a carbon-hydrogen bond (specifically, the loss of a proton) is a rate-limiting step in the polymerization process. By comparing the polymerization rates of pyrrole and this compound, they found no significant difference, indicating that proton loss is not the rate-limiting step in the electropolymerization of pyrrole. [] This finding provided valuable insight into the mechanism and pointed towards a radical coupling mechanism. []

Q2: What insights about pyrrole's structure and phase transitions have been gained from studying this compound?

A: this compound has been instrumental in studying the vibrational modes and phase transitions of crystalline pyrrole using infrared and Raman spectroscopy. [, ] Researchers observed changes in the vibrational frequencies of both internal and external modes of pyrrole and this compound at different temperatures. [] These changes revealed two phase transitions in crystalline pyrrole, occurring at 30 K and 67 K. [] The study of these transitions, aided by the isotopic substitution in this compound, provided valuable information about the crystal structure and intermolecular interactions within pyrrole. []

Q3: Are there specific advantages of using this compound in vibrational spectroscopy studies compared to pyrrole?

A: Yes, using this compound offers distinct advantages in vibrational spectroscopy. The substitution of hydrogen atoms with deuterium leads to a decrease in vibrational frequencies due to the increased mass of deuterium. This shift in frequencies, known as the "isotope effect," allows for clearer identification and assignment of specific vibrational modes in the spectra. [, ] By comparing the spectra of pyrrole and this compound, researchers can better understand the molecular motions associated with each vibrational band, providing more detailed insights into the molecule's structure and dynamics. []

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